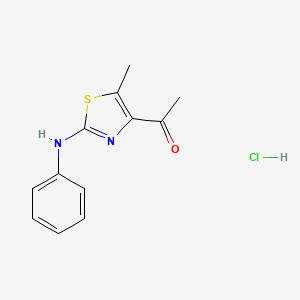

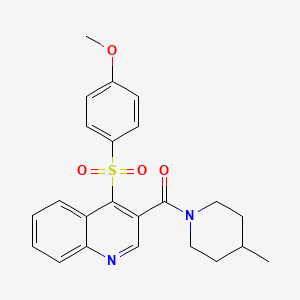

![molecular formula C23H22ClN5OS B2469327 7-Cloro-2-[[4-(ciclohexilamino)quinazolin-2-il]sulfanilmetil]pirido[1,2-a]pirimidin-4-ona CAS No. 422533-53-7](/img/structure/B2469327.png)

7-Cloro-2-[[4-(ciclohexilamino)quinazolin-2-il]sulfanilmetil]pirido[1,2-a]pirimidin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

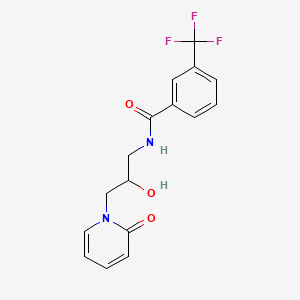

7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H22ClN5OS and its molecular weight is 451.97. The purity is usually 95%.

BenchChem offers high-quality 7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto se ha sintetizado y probado para su actividad antimicrobiana . Los más activos mostraron valores de MIC en el rango de 1.5 a 12.5 µg/mL . Sin embargo, no mostraron actividad antifúngica . La longitud del enlace de la cadena de carbono y las propiedades electrónicas de los compuestos son decisivas para su actividad biológica .

Síntesis de Nuevos Derivados

Se han sintetizado de forma eficiente una serie de nuevos derivados de 7-cloro-4-aminoquinolina mediante la reacción de sustitución aromática nucleofílica de 4,7-dicloroquinolina con α,ω-diaminoalcanos de longitud variable de la cadena de carbono . El tratamiento de los intermedios con aldehídos aromáticos/heteroaromáticos sustituidos ha conducido a las correspondientes bases de Schiff .

Ruta Libre de Metales de Transición a Quinazolin-4(3H)-onas

Se desarrolló un enfoque eficiente para las quinazolin-4(3H)-onas mediante una reacción de anulación intermolecular en un solo recipiente de o-amino benzamidas y tioles . Este método tiene las características de una buena tolerancia a los grupos funcionales, ser libre de metales de transición y oxidantes externos, y una fácil operación .

Potencial Terapéutico

El compuesto se ha encontrado en compuestos bioactivos que presentan actividades antivirulentas, antimaláricas, antileishmaniales, antiagregantes plaquetarias, antivirales, antiinflamatorias, inmunomoduladoras y anticancerígenas .

Efecto Inhibitorio

Todos los nuevos compuestos probados mostraron un buen efecto inhibitorio con valores de IC50 que van de 0.057 ± 0.003–3.646 ± 0.203 μM en comparación con el IC50 de sorafenib: 0.184 ± 0.01 μM .

Calcogenación (Sulfenilación y Selenilación)

El protocolo toleró diversos grupos funcionales orgánicos comunes y dio como resultado rendimientos buenos a excelentes de los productos sulfenilados/selenilados deseados .

Mecanismo De Acción

Target of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to display a wide range of bioactivities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities . The specific targets for these activities often include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

It’s known that quinazoline and quinazolinone derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the associated biological processes.

Biochemical Pathways

These could include pathways involved in cell division, signal transduction, immune response, and more .

Result of Action

Given the bioactivities displayed by similar compounds, the effects could include inhibition of enzyme activity, disruption of signal transduction, induction of cell death, and more .

Propiedades

IUPAC Name |

7-chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5OS/c24-15-10-11-20-25-17(12-21(30)29(20)13-15)14-31-23-27-19-9-5-4-8-18(19)22(28-23)26-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVYMIQYHKRDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

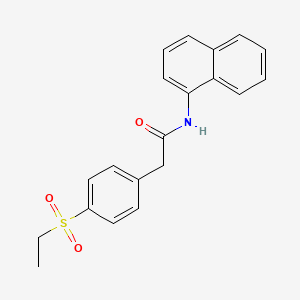

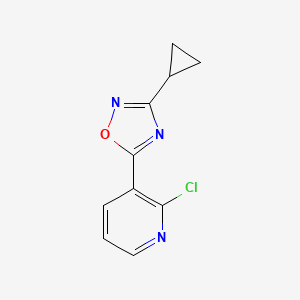

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2469245.png)

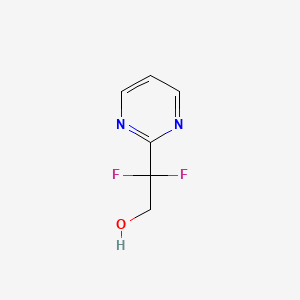

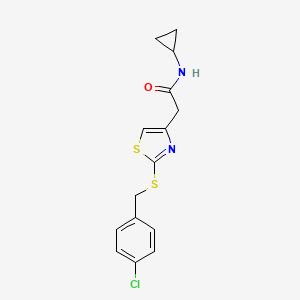

![3-(4-fluorophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2469249.png)

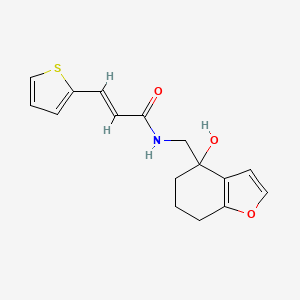

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2469258.png)

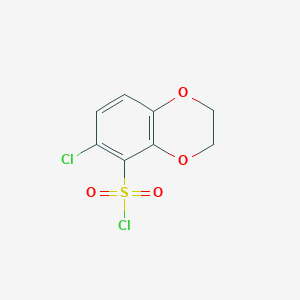

![3-(3,4-dichlorophenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione](/img/structure/B2469264.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)